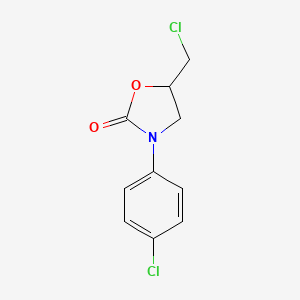

![molecular formula C14H11N3O B2984608 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone CAS No. 241488-24-4](/img/structure/B2984608.png)

1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . This compound is part of the heterocyclic series .

Synthesis Analysis

The synthesis of pyrazole compounds, such as “1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone” is characterized by a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Scientific Research Applications

Synthetic Methodologies and Chemical Behavior

The chemical behavior of certain pyrazolopyridine derivatives has been explored through microwave-assisted synthesis, showcasing their potential in producing compounds with significant antioxidant, antitumor, and antimicrobial activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013). Similarly, novel chitosan Schiff bases, synthesized from heteroaryl pyrazole derivatives, exhibited antimicrobial activity and were characterized through various analytical techniques, indicating the absence of cytotoxic activity (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Anticancer Potential

Research into the regioselective synthesis of 1-aryl-3, 5-bis (het) aryl pyrazole derivatives has demonstrated their potential as antiproliferative agents against cancer cell lines, indicating the significance of the pyrazole moiety in pharmaceutical and medicinal chemistry (Ananda et al., 2016). The antiviral activities of pyridopyrazolotriazines have been explored, shedding light on their potential as therapeutic agents against viruses (Attaby, Elghandour, Ali, & Ibrahem, 2007).

Material Science and Organic Electronics

The use of 3-(1H-Pyrazol-1-yl)pyridine as an electron-transporting unit in bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs) represents a significant application in the field of material science and organic electronics. This study highlighted the tuning of optoelectronic parameters through structural modifications, achieving high efficiencies in PhOLEDs (Li, Li, Liu, & Jin, 2016).

Antimicrobial and Anti-inflammatory Agents

The synthesis and biological evaluation of novel pyrazoline derivatives as potent antiinflammatory and antibacterial agents have been documented, where microwave irradiation methods offered higher yields and environmental benefits compared to conventional methods (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016). Additionally, microwave-assisted one-pot synthesis of carbonylpyrazolo[3,4-b]pyridine derivatives has been achieved, indicating a versatile approach to synthesizing heterocyclic compounds (Polo, Ferrer-Pertuz, Trilleras, Quiroga, & Gutiérrez, 2017).

properties

IUPAC Name |

1-[4-(1H-pyrazol-5-yl)phenyl]pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-13-6-9-17(10-7-13)12-3-1-11(2-4-12)14-5-8-15-16-14/h1-10H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEQPOPCQHAOPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)N3C=CC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B2984526.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate](/img/structure/B2984533.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2984538.png)

![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide](/img/structure/B2984539.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2984542.png)

![1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2984548.png)